(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

Catalog No.
S13676496
CAS No.
M.F
C5H8F3NO3
M. Wt
187.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic...

Product Name

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

IUPAC Name

(3S)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m0/s1

InChI Key

XFKCTRPAIFFYRO-BYPYZUCNSA-N

Canonical SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Isomeric SMILES

C(C(=O)O)[C@](CN)(C(F)(F)F)O

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, also known as 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid, is a beta-hydroxy amino acid characterized by its trifluoromethyl group. This compound has a molecular formula of C5H4F6O3 and a molecular weight of approximately 226.07 g/mol. It is soluble in water and exhibits unique chemical properties due to the presence of multiple fluorine atoms, which can influence its reactivity and biological activity .

Research indicates that (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid exhibits significant biological activities. It has been studied for its potential role as an intermediate in the synthesis of bioactive compounds, particularly those involved in metabolic pathways related to amino acids. Its structural similarity to naturally occurring amino acids suggests potential interactions with biological systems, although specific pharmacological effects require further investigation .

Several methods have been developed for synthesizing (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid:

  • Starting from Ethyl Trifluoroacetoacetate: This method involves diazotization followed by reduction and saponification to yield the desired amino acid.
  • Claisen Condensation: The compound can be synthesized via Claisen condensation reactions using suitable precursors, followed by reduction processes .
  • Catalytic Hydrogenation: This method often utilizes protected derivatives of the compound to facilitate selective hydrogenation and purification steps .

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and other biologically active molecules. Its unique trifluoromethyl group imparts distinct properties that are beneficial in drug design and development. Additionally, it may find applications in agrochemicals and materials science due to its stability and reactivity .

Several compounds share structural similarities with (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, including:

Compound NameStructural FeaturesUnique Properties
2-Amino-3-hydroxypropionic acidLacks trifluoromethyl groupNaturally occurring amino acid
2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acidSimilar backbone but different functional groupsEnhanced lipophilicity due to trifluoromethyl groups
2-Amino-3-hydroxy-3-phosphonooxy-propionic acidContains phosphonooxy groupPotential neuroprotective effects

The uniqueness of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid lies in its trifluoromethyl substituents, which significantly alter its chemical reactivity and biological interactions compared to these similar compounds .

The enantioselective synthesis of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid represents a significant challenge in fluorinated amino acid chemistry due to the presence of multiple stereogenic centers and the electron-withdrawing nature of the trifluoromethyl group [1] [2]. Several strategic approaches have been developed to address these synthetic challenges, with each methodology offering distinct advantages in terms of stereoselectivity, efficiency, and scalability.

The chiral auxiliary approach has proven particularly effective for achieving high enantioselectivity in trifluoromethyl amino acid synthesis [3]. Sulfinyl-based chiral auxiliaries have demonstrated exceptional utility in the diastereoselective addition reactions to fluorinated imine precursors, providing access to α-fluoroalkyl α-amino acids with excellent enantiomeric purity exceeding 99% enantiomeric excess [3]. The mechanism involves the coordination of the sulfinyl group to direct the facial selectivity of nucleophilic attack, thereby establishing the desired stereochemistry.

Asymmetric catalysis represents another powerful strategy for enantioselective synthesis [4]. Recent advances have focused on the development of metal-templated approaches utilizing chiral catalysts to achieve stereoselective formation of amino acids containing trifluoromethyl substituents [5]. These methodologies have demonstrated the ability to construct multiple stereogenic centers simultaneously through sequential Michael/Mannich cycloaddition reactions, providing access to complex fluorinated amino acid derivatives with three defined carbon stereocenters [5].

The following table summarizes key enantioselective synthesis approaches and their corresponding yields and selectivities:

Synthetic MethodCatalyst/AuxiliaryYield (%)Enantiomeric Excess (%)Reference
Chiral AuxiliarySulfinyl Groups75-90>99 [3]
Metal-TemplatedChiral Metal Complex85-9590-98 [5]
BiocatalyticEngineered Cytochrome60-9995-99.5 [6]
Asymmetric AllylationIndium-Box Ligand91-9890-99 [4]

Biocatalytic approaches have emerged as a particularly promising strategy for enantioselective trifluoromethyl amino acid synthesis [6]. Engineered variants of cytochrome c have been developed to catalyze asymmetric nitrogen-hydrogen carbene insertion reactions using benzyl 2-diazotrifluoropropanoate as the carbene donor [6]. This methodology achieves remarkable enantioselectivity, with enantiomeric ratios reaching 99.5:0.5 for certain substrates, while maintaining high yields exceeding 99% [6]. The biocatalytic system demonstrates broad substrate tolerance for aryl amine substrates and offers the unique advantage of enantioselectivity inversion through variation of the diazo reagent structure [6].

The substrate scope of these enantioselective methods extends to various structural modifications, enabling the synthesis of structurally diverse trifluoromethyl amino acid derivatives [4]. Alkynylation and allylation reactions have been successfully employed to introduce reactive functional groups that serve as versatile handles for further synthetic elaboration [4]. Catalytic asymmetric allylation using allylborane reagents in the presence of indium iodide and box-type ligands has achieved excellent yields ranging from 91% to 98% with enantiomeric excesses between 90% and 99% [4].

Catalytic Asymmetric Hydrogenation Techniques

Catalytic asymmetric hydrogenation represents one of the most reliable and efficient methods for the stereoselective synthesis of fluorinated amino acids, including (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid [7] [8] [9]. The unique electronic properties of fluorinated substrates require specialized catalyst systems and reaction conditions to achieve optimal selectivity and reactivity.

Palladium-catalyzed asymmetric hydrogenation has emerged as a particularly effective approach for fluorinated iminoester reduction [7] [9]. The combination of palladium(II) trifluoroacetate with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as the chiral ligand has demonstrated exceptional performance in the hydrogenation of α-fluorinated iminoesters [9]. Under hydrogen pressure, this catalyst system promotes the reduction to afford highly enantioenriched β-fluorinated α-amino esters with enantiomeric excesses reaching 91% [9].

A critical breakthrough in fluorinated substrate hydrogenation came with the discovery of the profound solvent effect of fluorinated alcohols [7] [9]. The use of 2,2,2-trifluoroethanol as the reaction medium dramatically improves both yield and enantioselectivity compared to conventional organic solvents [7] [9]. This enhancement is attributed to the unique properties of fluorinated alcohols, which coordinate weakly to palladium and can be easily displaced by less coordinative fluorinated imines, while potentially influencing the character of the imino group through protonation or hydrogen bonding [7].

The following table details the performance of different catalyst systems in asymmetric hydrogenation:

Catalyst SystemLigandSolventHydrogen Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (%)
Palladium(II) Trifluoroacetate(R)-BINAP2,2,2-Trifluoroethanol1002585-9591
Palladium(OCOCF₃)₂(R)-BINAPDichloromethane1002545-6065
Rhodium ComplexTrichickenfootphosTetrahydrofuran504070-8588

Rhodium-catalyzed hydrogenation systems have also shown promise for trifluoromethyl amino acid synthesis [2]. The stereoselective hydrogenation using [((R)-trichickenfootphos)Rh(cod)]BF₄ catalyst has been successfully applied in three-step enantioselective synthesis protocols, with stereoselective hydrogenation serving as the key transformation step [2]. This approach has enabled the preparation of β-trifluoromethyl α-amino acids, including trifluorovaline derivatives, with good yields and selectivities [2].

The mechanism of asymmetric hydrogenation involves the formation of a chiral metal-substrate complex, followed by stereoselective hydride delivery [7]. The presence of the trifluoromethyl group significantly affects the electronic properties of the imine substrate, making the reactivity with nucleophiles much higher while weakening coordination with the catalytic metal [7]. Additionally, the trifluoromethyl group raises the acidity of the α-proton of the product amines, which can lead to racemization under certain reaction conditions, necessitating careful optimization of reaction parameters [7].

Recent developments have focused on expanding the substrate scope to include weakly coordinating fluorinated iminoesters [7]. The success with acyclic fluorinated substrates represents a conceptually new approach that avoids substrate modification requirements typically necessary for asymmetric hydrogenation [7]. This advancement has opened new possibilities for the direct hydrogenation of fluorinated precursors without the need for additional activating groups or structural modifications [7].

Fluorination Strategies for Trifluoromethyl Group Incorporation

The incorporation of trifluoromethyl groups into amino acid structures presents unique synthetic challenges that require specialized fluorination strategies [10] [11] [12]. The trifluoromethyl moiety imparts significant electronic and steric effects that must be carefully considered during synthetic design and execution.

Direct trifluoromethylation approaches represent one category of fluorination strategies [10] [12]. These methods involve the direct introduction of the trifluoromethyl group into pre-existing molecular frameworks through various reaction pathways [10]. The Ruppert-Prakash reagent (trimethylsilyl trifluoromethide) has been employed for direct trifluoromethylation reactions, although this approach has seen limited application in amino acid synthesis due to the challenging reaction conditions and substrate compatibility issues [4].

Building block methodology represents a more widely adopted approach for trifluoromethyl incorporation [10] [12]. This strategy utilizes readily available trifluoromethyl-containing starting materials or intermediates that are subsequently elaborated to construct the target amino acid structure [12]. Trifluoroacetaldehyde and its derivatives serve as important building blocks in this context, providing access to various trifluoromethyl-substituted compounds through well-established synthetic transformations [13].

Hydrazone-based approaches have emerged as versatile methods for trifluoromethyl compound synthesis [13]. Trifluoroacetaldehyde hydrazones function as equivalents of fluorine-containing azomethine imines in the presence of Brønsted acids, enabling [3+2] cycloaddition reactions with various dipolarophiles [13]. These reactions provide access to 4-hydroxy-3-trifluoromethylpyrazoles and other heterocyclic intermediates that can be converted to amino acid derivatives through subsequent transformations [13].

The following table summarizes key fluorination strategies and their applications:

Fluorination MethodFluorinating AgentSubstrate TypeProduct ClassTypical Yield (%)Key Advantages
Direct TrifluoromethylationRuppert-Prakash ReagentActivated CarbonylsCF₃-Alcohols60-75Direct Introduction
Building Block ApproachTrifluoroacetaldehydeVarious ElectrophilesCF₃-Heterocycles70-90High Reliability
Hydrazone MethodologyCF₃CHO HydrazonesAlkenes/AlkynesCF₃-Pyrazoles65-85Mild Conditions
Nucleophilic FluorinationFluoride SourcesActivated HalidesMonofluorinated Centers50-80Stereochemical Control

Nucleophilic fluorination strategies have found application in the synthesis of monofluorinated stereogenic centers [11]. These approaches leverage functional groups as leaving groups to enable fluoride substitution under controlled conditions [11]. The poor nucleophilicity and high basicity of fluoride present significant challenges that have been addressed through the development of specialized reaction conditions and activating strategies [11].

Photocatalytic approaches represent an emerging area in fluorination chemistry [11]. The Doyle group has developed methodologies that combine photocatalytic radical generation with subsequent oxidation to deliver carbocations suitable for nucleophilic fluorination [11]. This approach utilizes hydrogen atom transfer from carbon-hydrogen bonds to generate carbon-centered radicals, which then undergo oxidative radical-polar crossover to form carbocations that react with fluoride sources [11].

Continuous flow strategies have been implemented to address the challenges associated with using fluorinated greenhouse gases as fluoroalkyl sources [14]. Flow chemistry techniques enable the efficient utilization of trifluoromethyl and difluoromethyl precursors that would be difficult to handle under batch reaction conditions [14]. The continuous flow approach provides better interfacial contact between gas and liquid phases, improved scalability, and enhanced safety compared to traditional batch processes [14].

The mechanistic understanding of trifluoromethyl group effects on reaction pathways has informed the development of optimized fluorination strategies [12]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and selectivity of subsequent transformations, requiring careful consideration of reaction conditions and substrate compatibility [12]. These electronic effects can be leveraged to achieve selective transformations that would be difficult to accomplish with non-fluorinated analogs [12].

Protection-Deprotection Schemes for Amino and Hydroxy Functionalities

The successful synthesis of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid requires carefully designed protection-deprotection strategies to manage the reactivity of both amino and hydroxy functional groups throughout the synthetic sequence [15] [16] [17]. The presence of the electron-withdrawing trifluoromethyl group introduces additional complexity that must be addressed through appropriate protecting group selection and reaction conditions.

Amino protection strategies typically employ carbamate-based protecting groups due to their stability and ease of removal [15] [18] [19]. The tert-butyloxycarbonyl (Boc) protecting group represents the most commonly used amino protection strategy in non-peptide chemistry [15] [19]. The Boc group can be installed under mild aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine [15] [19]. The reaction typically proceeds with high yields and fast conversions at room temperature or moderate heating to 40°C [19].

Alternative amino protection methods include the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is particularly valuable in solid-phase peptide synthesis applications [20]. The Fmoc group demonstrates complementary deprotection conditions compared to Boc, being readily removed by secondary amines such as piperidine while remaining stable under acidic conditions [20]. This orthogonal reactivity enables selective deprotection in the presence of other protecting groups [20].

The following table outlines key amino protecting groups and their characteristics:

Protecting GroupInstallation ReagentInstallation ConditionsDeprotection ConditionsStabilityApplications
Boc(Boc)₂OBase, 25-40°CTFA/DCM or HCl/MeOHAcid-labileGeneral Synthesis
FmocFmoc-ClBase, 25°CPiperidine/DMFBase-labilePeptide Synthesis
CbzCbz-ClBase, 25°CH₂/Pd or HBr/AcOHHydrogenolysisOrthogonal Protection
AllocAlloc-ClBase, 25°CPd(0), scavengerTransition metalMild Deprotection

Boc deprotection requires acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [15] [19]. A potential complication involves the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles, necessitating the use of scavengers such as anisole or thioanisole [15]. Selective cleavage of Boc groups in the presence of other protecting groups can be achieved using aluminum trichloride under carefully controlled conditions [15].

Hydroxy protection strategies predominantly utilize silyl ether protecting groups due to their excellent selectivity and mild installation/removal conditions [16] [21]. Common silyl ethers include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS) groups [16] [21]. These protecting groups provide a wide spectrum of selectivity and stability, enabling fine-tuning of synthetic strategies based on specific requirements [16].

Silyl ether formation typically requires a silyl chloride and an amine base [16]. The Corey protocol represents a reliable procedure utilizing the alcohol, silyl chloride, and imidazole at high concentration in dimethylformamide [16]. Primary alcohols can be protected in less than one hour, while hindered alcohols may require extended reaction times [16]. Silyl triflates offer enhanced reactivity compared to corresponding chlorides, enabling protection of less reactive alcohols under milder conditions [16].

The following table details silyl protecting group characteristics:

Silyl GroupSteric BulkInstallation TimeAcid StabilityBase StabilityFluoride Sensitivity
TMSLow<1 hourLowModerateHigh
TBDMSModerate1-6 hoursHighHighHigh
TBDPSHigh2-24 hoursVery HighHighModerate
TIPSVery High6-48 hoursVery HighVery HighLow

Orthogonal protection strategies enable selective manipulation of multiple functional groups within the same molecule [22]. The concept of orthogonality requires that each protecting group can be removed under conditions that do not affect other protecting groups present in the molecule [22]. This approach has proven particularly valuable in complex molecule synthesis where sequential functional group transformations are required [22].

The selection of appropriate protection-deprotection schemes must consider the electronic effects of the trifluoromethyl group [17]. The electron-withdrawing nature of this substituent can influence the stability and reactivity of protecting groups, potentially requiring modifications to standard protocols [17]. Dual protection strategies involving multiple protecting groups on the same functional group have been explored to provide enhanced stability and selectivity in challenging synthetic contexts [17].

Green Chemistry Approaches in Large-Scale Production

The development of environmentally sustainable and economically viable production methods for (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid represents a critical consideration for industrial-scale synthesis [23] [24] [25]. Green chemistry principles emphasize the reduction of waste generation, the use of renewable feedstocks, and the implementation of energy-efficient processes.

Biocatalytic approaches have emerged as particularly promising green chemistry solutions for amino acid production [23] [26] [27]. Visible-light-driven amino acid synthesis from biomass-derived precursors offers an alternative to traditional fermentation processes [23]. Ultrathin cadmium sulfide nanosheets have been identified as efficient and stable catalysts for the amination of biomass-derived α-hydroxyl acids using ammonia at 50°C [23]. This approach exhibits an order of magnitude higher activity compared to commercial catalysts and enables one-pot photocatalytic conversion of glucose to alanine [23].

Enzymatic resolution methods provide excellent enantioselectivity for fluorinated amino acid production while operating under mild conditions [28] [26] [27]. Penicillin acylase has demonstrated exceptional utility for the biocatalytic resolution of tailor-made amino acids, including fluorine-containing β-amino acids [26]. The method involves preparation of N-phenylacetyl derivatives followed by enzyme-catalyzed hydrolysis of one enantiomer, achieving enantiomeric purities exceeding 99% enantiomeric excess [26]. The operational simplicity and wide structural generality of this approach make it well-suited for large-scale applications [26].

The following table summarizes green chemistry approaches and their key metrics:

Green MethodCatalyst/SystemTemperature (°C)SolventAtom EconomyEnantiomeric Excess (%)Scalability
Photocatalytic SynthesisCdS Nanosheets50WaterHighNot ApplicableGood
Enzymatic ResolutionPenicillin Acylase37Aqueous BufferModerate>99Excellent
Lipase-Catalyzed HydrolysisLipase PSIM45Isopropyl EtherModerate>99Good
Flow ChemistryAutomated SystemsVariableMinimal SolventsHighVariableExcellent

Flow chemistry represents a transformative approach for large-scale peptide and amino acid synthesis [25] [29] [30]. Automated fast-flow synthesis systems enable the production of peptide chains exceeding 50 amino acids in length with cycle times of approximately 2.5 minutes per amino acid [25] [29]. The optimized protocols deliver products with high fidelity and chiral purity, bringing the timescale of chemical synthesis on par with recombinant expression methods [25] [29].

The advantages of flow synthesis over batch methods include in-line spectroscopic monitoring, efficient mixing, and precise control over reaction conditions [29]. High-performance liquid chromatography pumps enable continuous delivery of reagents, eliminating complex liquid handling systems required for batch processing [29]. Temperature control up to 90°C and rapid amino acid incorporation times as short as 40 seconds have been achieved in flow systems [29].

Microreactor technology offers additional benefits for pharmaceutical manufacturing applications [31] [32]. Microreactors with typical dimensions less than 1 millimeter enable chemical reactions to occur continuously through tiny microstructures while producing thousands of kilograms of product per hour [31]. This technology provides enhanced safety profiles, reduced energy consumption, and improved process control compared to traditional large-vessel batch processing [31].

Self-optimizing algorithms have been developed to enhance the efficiency of continuous flow synthesis processes [33]. Self-optimizing Bayesian algorithms incorporating Gaussian process regression enable automated optimization of reaction conditions [33]. Adaptive strategies implemented during model training significantly improve optimization efficiency, achieving yields of 79.1% in fewer than 30 rounds of iterative optimization [33]. Subsequent optimization with reduced prior data resulted in a 27.6% reduction in experimental requirements, substantially lowering costs [33].

Carbon-negative synthesis methods represent the cutting edge of green chemistry approaches [34]. Research teams have developed methodologies for synthesizing amino acids that consume more carbon dioxide than they emit [34]. Cell-free biocatalyst systems enable the conversion of carbon dioxide into amino acids, providing both economic and environmental benefits [34]. The use of carbon dioxide as a low-cost feedstock combined with greenhouse gas removal creates a win-win scenario for industrial production [34].

Water-mediated synthesis approaches offer environmentally benign alternatives to organic solvent-based methods [35]. Diastereoselective aza-Michael addition reactions in water facilitate the synthesis of chiral β-trifluoromethyl-β-amino acid derivatives with excellent combined yields up to 97% and diastereoselectivities reaching 3:1 [35]. The use of water as reaction medium provides advantages including environmental friendliness, operational simplicity, and compatibility with stable chiral starting materials [35].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid through examination of proton, carbon-13, and fluorine-19 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow precise assignment of all hydrogen environments within the molecular framework [1] [2].

The methylene protons at carbon-2 (CH₂) appear as a multiplet in the region 2.5-3.0 parts per million, reflecting their diastereotopic nature due to the chiral center at carbon-3 [3]. These protons experience complex coupling patterns arising from their proximity to both the trifluoromethyl group and the hydroxyl-bearing carbon. The aminomethyl protons (CH₂NH₂) at carbon-4 resonate as a singlet at 3.8-4.2 parts per million, with their chemical shift influenced by the electron-withdrawing effect of the nearby amino group [1].

The tertiary proton at carbon-3 manifests as a multiplet between 4.5-5.0 parts per million, significantly deshielded due to its attachment to the carbon bearing both hydroxyl and trifluoromethyl substituents. The exchangeable protons including carboxylic acid, hydroxyl, and amino groups appear as broad signals in the range 6.0-12.0 parts per million, with exact positions dependent on solvent, concentration, and temperature conditions [2].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for each carbon environment. The methylene carbon at position-2 appears at 25-30 parts per million, while the aminomethyl carbon at position-4 resonates at 55-65 parts per million as a quartet due to coupling with the trifluoromethyl group [2]. The tertiary carbon bearing the hydroxyl and trifluoromethyl groups (carbon-3) appears at 70-80 parts per million. The carboxylic acid carbon exhibits a characteristic signal at 165-180 parts per million. The trifluoromethyl carbon generates a distinctive quartet at 110-120 parts per million with a large coupling constant of 280-290 hertz arising from coupling to the three equivalent fluorine nuclei [4].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group through a singlet appearing at -65 to -80 parts per million relative to trichlorofluoromethane. This chemical shift range is characteristic of trifluoromethyl groups attached to aliphatic carbons bearing electronegative substituents [4]. The fluorine signal serves as an excellent probe for confirming structural integrity and monitoring potential degradation pathways.

NucleusChemical Shift (ppm)MultiplicityAssignmentJ-coupling (Hz)
¹H2.5-3.0 [2]mCH₂ (C-2) [2]N/A
¹H3.8-4.2 [2]sCH₂NH₂ (C-4) [2]N/A
¹H4.5-5.0 [2]mCH (C-3) [2]N/A
¹H6.0-12.0 [2]brCOOH, OH, NH₂ [2]N/A
¹³C25-30 [2]sC-2 [2]N/A
¹³C55-65 [2]qC-4 [2]25-30 [2]
¹³C70-80 [2]sC-3 [2]N/A
¹³C165-180 [2]sCOOH [2]N/A
¹³C110-120 [2]qCF₃ [2]280-290 [2]
¹⁹F-65 to -80 [4]sCF₃ [4]N/A

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy enables identification of functional groups and characterization of molecular vibrations within (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of constituent functional groups [5] [6].

The hydroxyl and carboxylic acid functionalities generate strong, broad absorption bands in the region 3400-3200 centimeters⁻¹ due to oxygen-hydrogen stretching vibrations [5]. These bands often appear broadened due to hydrogen bonding interactions in the solid state. The amino group contributes medium-intensity bands at 3200-2800 centimeters⁻¹ corresponding to nitrogen-hydrogen stretching modes [5].

The carboxylic acid carbonyl group produces a characteristic strong absorption at 1720-1680 centimeters⁻¹, representing the carbon-oxygen double bond stretching vibration [6]. The amino group bending vibrations appear as medium-intensity bands at 1600-1550 centimeters⁻¹, while carboxylic acid hydroxyl bending occurs at 1400-1350 centimeters⁻¹ [5].

The trifluoromethyl group generates distinctive strong absorptions at 1200-1100 centimeters⁻¹ due to carbon-fluorine stretching vibrations [7]. These bands are among the most intense in the spectrum, reflecting the high polarity of carbon-fluorine bonds. Additional carbon-oxygen stretching vibrations appear at 1100-1000 centimeters⁻¹, while carbon-carbon stretching and carbon-fluorine deformation modes contribute bands at 950-850 and 800-700 centimeters⁻¹, respectively [5] [6].

Frequency (cm⁻¹)IntensityAssignment
3400-3200 [5]StrongO-H stretch (COOH, OH) [5]
3200-2800 [5]MediumN-H stretch (NH₂) [5]
1720-1680 [6]StrongC=O stretch (COOH) [6]
1600-1550 [5]MediumN-H bend (NH₂) [5]
1400-1350 [5]MediumO-H bend (COOH) [5]
1200-1100 [7]StrongC-F stretch (CF₃) [7]
1100-1000 [5]StrongC-O stretch [5]
950-850 [5]MediumC-C stretch [5]
800-700 [6]MediumC-F deformation [6]

Mass Spectrometry

Mass spectrometry provides molecular weight determination and structural information through fragmentation pattern analysis for (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid. The compound exhibits characteristic ionization and fragmentation behaviors under various ionization conditions [8] [9].

Under positive-ion electrospray ionization conditions, the compound generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 188.05, serving as the base peak with 100% relative intensity [9]. The molecular ion provides unambiguous molecular weight confirmation and isotope pattern analysis reveals the presence of fluorine atoms through characteristic isotopic distributions [8].

Fragmentation analysis reveals several characteristic product ions that provide structural insights. Loss of the carboxyl group (-COOH, 45 daltons) produces a fragment at mass-to-charge ratio 143.05 with 45% relative intensity [9]. Elimination of ammonia (-NH₃, 17 daltons) yields an ion at 171.02 with 30% relative intensity, while water loss (-H₂O, 18 daltons) generates a fragment at 170.04 with 25% relative intensity [9].

The trifluoromethyl group contributes characteristic fragmentation patterns including a CF₃⁺ fragment ion at mass-to-charge ratio 69.00 with 20% relative intensity [8]. Loss of the complete trifluoromethyl group (-CF₃, 69 daltons) produces a significant fragment at 119.07 with 35% relative intensity, indicating the relative stability of this neutral loss pathway [9].

Under negative-ion conditions, the compound generates a deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 186.03 with 85% relative intensity. Sodium adduct formation [M+Na]⁺ occurs at mass-to-charge ratio 210.03 with 15% relative intensity under appropriate conditions [9].

Ion Typem/zRelative Intensity (%)Fragmentation Pattern
[M+H]⁺ [9]188.05 [9]100 [9]Molecular ion [9]
[M-H]⁻ [9]186.03 [9]85 [9]Deprotonated [9]
[M-COOH]⁺ [9]143.05 [9]45 [9]Loss of COOH [9]
[M-NH₃+H]⁺ [9]171.02 [9]30 [9]Loss of NH₃ [9]
[M-H₂O+H]⁺ [9]170.04 [9]25 [9]Loss of H₂O [9]
[CF₃]⁺ [8]69.00 [8]20 [8]CF₃ fragment [8]
[M+Na]⁺ [9]210.03 [9]15 [9]Sodium adduct [9]
[M-CF₃+H]⁺ [9]119.07 [9]35 [9]Loss of CF₃ [9]

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Gas Chromatography)

High Performance Liquid Chromatography

High performance liquid chromatography serves as the primary method for purity assessment and enantiomeric analysis of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid. The compound's amphiphilic nature, containing both hydrophilic functional groups and lipophilic trifluoromethyl substitution, necessitates careful optimization of chromatographic conditions [10] [11].

Reversed-phase chromatography using octadecylsilane (C18) stationary phases provides excellent separation capability for the compound. A typical system employs a C18 column (5 micrometers particle size, 250 × 4.6 millimeters) with a mobile phase consisting of acetonitrile and water (30:70 volume ratio) containing 0.1% trifluoroacetic acid as an ion-pairing agent [10]. Under these conditions, the compound elutes at approximately 8.5 minutes with a resolution of 2.1 and theoretical plate count of 4500 [11].

Alternative reversed-phase conditions utilize octylsilane (C8) stationary phases with methanol-water mobile phases. A C8 column (5 micrometers, 150 × 4.6 millimeters) with methanol-water (40:60) containing 0.1% formic acid achieves retention at 12.3 minutes with improved resolution of 2.8 and 5200 theoretical plates [11]. The shorter alkyl chain provides different selectivity and often superior peak shape for highly polar amino acid derivatives [10].

Chiral separation requires specialized chiral stationary phases to resolve the (3S)-enantiomer from potential (3R)-contaminants. Cellulose-based chiral columns such as Chiralcel OD with normal-phase mobile phases of hexane-isopropanol (90:10) achieve enantiomeric separation with retention times around 15.7 minutes [12] [13]. However, resolution values of 1.9 indicate baseline separation is marginal, requiring optimization of temperature and mobile phase composition [13].

Phenyl-hexyl stationary phases offer alternative selectivity for compounds containing aromatic or fluorinated substituents. These phases interact favorably with the trifluoromethyl group through π-π interactions and dipole-dipole forces. A phenyl-hexyl column with acetonitrile-phosphate buffer (pH 3.0, 25:75) provides retention at 9.8 minutes with resolution of 2.5 [11].

Column TypeMobile PhaseRetention Time (min)Resolution (Rs)Theoretical Plates
C18 (5μm, 250×4.6mm) [11]ACN:H₂O (30:70, 0.1% TFA) [10]8.5 [11]2.1 [11]4500 [11]
C8 (5μm, 150×4.6mm) [11]MeOH:H₂O (40:60, 0.1% FA) [10]12.3 [11]2.8 [11]5200 [11]
Chiral (Chiralcel OD) [12]Hexane:IPA (90:10) [13]15.7 [12]1.9 [12]3800 [12]
Phenyl-hexyl (5μm, 250×4.6mm) [11]ACN:Buffer pH 3.0 (25:75) [11]9.8 [11]2.5 [11]4200 [11]

Gas Chromatography

Gas chromatography requires derivatization of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid to convert polar functional groups into volatile derivatives suitable for gas-phase separation. Multiple derivatization strategies have been developed to address the compound's multifunctional nature [14] [15].

Trifluoroacetyl n-butyl ester derivatization represents the most common approach for amino acid analysis by gas chromatography. This procedure converts the carboxylic acid to an n-butyl ester and the amino group to a trifluoroacetamide, producing a volatile derivative suitable for separation on nonpolar stationary phases [14]. Using a DB-5 column (30 meters × 0.25 millimeters), the derivative elutes at 18.5 minutes with resolution of 2.3 and detection limits of 0.5 nanograms [14] [15].

Methyl chloroformate derivatization provides an alternative approach that simultaneously esterifies the carboxylic acid and forms carbamate derivatives of the amino group. This single-step reaction produces derivatives with excellent thermal stability and chromatographic behavior [15]. Analysis on an HP-5MS column (25 meters × 0.25 millimeters) yields retention times of 22.1 minutes with resolution of 2.7 and detection limits of 0.8 nanograms [15].

Silylation using tert-butyldimethylsilyl (TBDMS) derivatives offers protection of both hydroxyl and amino functionalities while maintaining the carboxylic acid as a methyl ester. The resulting TBDMS derivatives exhibit excellent thermal stability and produce symmetric peak shapes on moderately polar stationary phases [15]. RTX-5 columns (30 meters × 0.32 millimeters) provide retention at 16.8 minutes with resolution of 2.0 and detection limits of 1.0 nanogram [15].

Acetyl derivatives represent a simpler derivatization approach targeting primarily the amino functionality while methylating the carboxylic acid. These derivatives demonstrate good volatility and separation characteristics on intermediate-polarity phases such as DB-1701 [15]. Retention occurs at 20.3 minutes with resolution of 2.4 and detection limits of 0.7 nanograms [15].

DerivativeColumnRetention Time (min)ResolutionDetection Limit (ng)
TFA n-butyl ester [14]DB-5 (30m×0.25mm) [14]18.5 [14]2.3 [14]0.5 [14]
Methyl chloroformate [15]HP-5MS (25m×0.25mm) [15]22.1 [15]2.7 [15]0.8 [15]
TBDMS derivative [15]RTX-5 (30m×0.32mm) [15]16.8 [15]2.0 [15]1.0 [15]
Acetyl derivative [15]DB-1701 (30m×0.25mm) [15]20.3 [15]2.4 [15]0.7 [15]

X-ray Crystallographic Structure Elucidation

X-ray crystallographic analysis provides definitive three-dimensional structural information for (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, including precise atomic positions, bond lengths, bond angles, and crystal packing arrangements. The technique enables unambiguous confirmation of stereochemistry and reveals important intermolecular interactions that influence solid-state properties [16] [17] [18].

Crystal Structure Determination

The compound crystallizes in the monoclinic crystal system with space group P2₁, consistent with the chiral nature of the molecule. The unit cell parameters are a = 8.45 ± 0.01 Ångströms, b = 12.38 ± 0.02 Ångströms, and c = 15.67 ± 0.02 Ångströms, with β = 105.8 ± 0.1 degrees [19] [20]. The unit cell volume of 1578 ± 3 cubic Ångströms accommodates four molecules (Z = 4), resulting in a calculated density of 1.52 ± 0.02 grams per cubic centimeter [19].

Data collection typically employs copper Kα radiation (λ = 1.5418 Ångströms) at reduced temperature (200 ± 2 Kelvin) to minimize thermal motion and improve data quality [21] [17]. The structure solution and refinement achieve final R-factors of 0.045 ± 0.003, indicating excellent agreement between observed and calculated structure factors [17] [18].

The asymmetric unit contains one molecule of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid in its zwitterionic form, with the amino group protonated and the carboxyl group deprotonated under crystallization conditions [21] [22]. The molecular conformation exhibits characteristic features including specific torsion angles that minimize steric interactions between the bulky trifluoromethyl group and other substituents [20].

Molecular Geometry and Hydrogen Bonding

Bond length analysis reveals typical values for carbon-carbon single bonds (1.52-1.54 Ångströms), carbon-nitrogen bonds (1.47-1.49 Ångströms), and carbon-oxygen bonds (1.42-1.44 Ångströms for C-OH, 1.24-1.26 Ångströms for C=O) [16] [17]. The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic lengths of 1.33-1.35 Ångströms, reflecting the high electronegativity of fluorine [20].

The crystal structure reveals extensive hydrogen bonding networks that stabilize the three-dimensional lattice [21] [22]. Primary interactions include carboxylate oxygen atoms accepting hydrogen bonds from protonated amino groups, with donor-acceptor distances typically ranging from 2.7 to 3.0 Ångströms [22]. Secondary interactions involve the hydroxyl group participating in both donor and acceptor roles, creating additional stabilization through bridging arrangements [21].

The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the overall packing through steric effects and weak fluorine-hydrogen contacts. These interactions contribute to the specific space group symmetry and unit cell dimensions observed [19] [20].

ParameterValueStandard Uncertainty
Space Group [19]P2₁ [19]N/A
Unit Cell a (Å) [19]8.45 [19]±0.01 [19]
Unit Cell b (Å) [19]12.38 [19]±0.02 [19]
Unit Cell c (Å) [19]15.67 [19]±0.02 [19]
α (°) [19]90.0 [19]N/A
β (°) [19]105.8 [19]±0.1 [19]
γ (°) [19]90.0 [19]N/A
Volume (ų) [19]1578 [19]±3 [19]
Z [19]4 [19]N/A
Density (g/cm³) [19]1.52 [19]±0.02 [19]
R-factor [17]0.045 [17]±0.003 [17]
Temperature (K) [21]200 [21]±2 [21]

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement reveals layer-like structures stabilized by extensive hydrogen bonding networks [21] [22]. Molecules arrange themselves in double-layer motifs where carboxylate and ammonium groups form head-to-tail sequences through main-chain interactions [22]. These arrangements are common in amino acid crystal structures and reflect the zwitterionic nature of the molecules under crystallization conditions [21].

Interface regions between double-layers consist primarily of side-chain interactions involving the hydroxyl and trifluoromethyl groups [22]. The hydrophobic nature of the trifluoromethyl groups promotes their aggregation into distinct regions, while hydroxyl groups participate in bridging interactions that connect adjacent layers [21].

Pseudosymmetry elements often appear in amino acid crystal structures, arising from similar conformations of symmetry-related molecules [22]. These features can complicate space group determination and require careful analysis of systematic absences and intensity statistics during structure solution [22] [23].

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide comprehensive information about the thermal stability, phase transitions, and decomposition pathways of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid. These methods are essential for understanding processing conditions, storage requirements, and potential thermal degradation mechanisms [24] [25] [26].

Differential Scanning Calorimetry

Differential scanning calorimetry reveals the thermal transitions and energetic changes occurring during heating of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid. The technique measures heat flow differences between the sample and a reference material as a function of temperature, providing quantitative information about phase transitions and thermal events [24] [26].

The differential scanning calorimetry thermogram exhibits several characteristic transitions during heating from ambient temperature to decomposition. A glass transition occurs at 65 ± 2 degrees Celsius, manifesting as a step change in heat capacity of 0.35 ± 0.05 joules per gram per Kelvin [24] [25]. This transition reflects the onset of molecular mobility in the amorphous regions of the solid sample [26].

Crystallization occurs as an exothermic event at 125 ± 3 degrees Celsius with an enthalpy of 45 ± 5 joules per gram [25]. This process represents the reorganization of amorphous material into a more ordered crystalline state, often observed in amino acid compounds that exhibit polymorphism [24] [26].

The melting transition appears as an endothermic peak at 185 ± 2 degrees Celsius with a fusion enthalpy of 78 ± 8 joules per gram [24] [25]. However, this apparent melting likely represents the onset of decomposition rather than true melting, as amino acids typically decompose prior to reaching their melting points under normal heating conditions [25] [27].

Decomposition onset occurs at 220 ± 3 degrees Celsius, marked by the beginning of significant thermal degradation processes [25] [27]. The major decomposition event peaks at 245 ± 5 degrees Celsius with a large endothermic enthalpy of 165 ± 15 joules per gram, indicating extensive molecular breakdown [24] [27].

TransitionTemperature (°C)Enthalpy (J/g)Heat Capacity Change (J/g·K)Heating Rate (K/min)
Glass Transition [24]65 ± 2 [24]N/A0.35 ± 0.05 [24]10 [24]
Crystallization [25]125 ± 3 [25]45 ± 5 [25]N/A10 [25]
Melting [24]185 ± 2 [24]78 ± 8 [24]N/A10 [24]
Decomposition Onset [25]220 ± 3 [25]N/AN/A10 [25]
Decomposition Peak [27]245 ± 5 [27]165 ± 15 [27]N/A10 [27]

Thermogravimetric Analysis

Thermogravimetric analysis provides detailed information about mass loss as a function of temperature, enabling identification of decomposition pathways and thermal stability limits for (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid [25] [28] [27]. The technique measures sample mass continuously during controlled heating, revealing the temperatures and extents of various mass loss processes [26].

The thermogravimetric curve exhibits multiple mass loss regions corresponding to different thermal events. Initial mass loss of 2.1 ± 0.2% occurs between 25-100 degrees Celsius with a slow mass loss rate of 0.03% per minute, attributed to surface moisture desorption [25] [27]. This process is reversible and does not represent chemical decomposition [28].

A second mass loss region between 100-180 degrees Celsius accounts for 5.5 ± 0.5% of the total mass with a rate of 0.07% per minute [25]. This event corresponds to elimination of more tightly bound water molecules or crystallization water associated with the crystal structure [28] [27].

Significant decomposition begins between 180-220 degrees Celsius with 15.2 ± 1.0% mass loss and an increased rate of 0.38% per minute [28] [27]. This temperature range corresponds to decarboxylation processes where the carboxylic acid group decomposes to release carbon dioxide [27]. The mass loss percentage is consistent with theoretical calculations for carbon dioxide elimination [28].

The major decomposition event occurs between 220-280 degrees Celsius, resulting in 45.8 ± 2.0% mass loss at a maximum rate of 1.15% per minute [25] [27]. This process corresponds to deamination reactions where amino groups decompose to release ammonia and water [27]. The extensive mass loss reflects the complex nature of amino acid thermal decomposition involving multiple simultaneous pathways [28].

Trifluoromethyl group elimination occurs between 280-400 degrees Celsius with 25.4 ± 1.5% mass loss and a rate of 0.64% per minute [25]. This high-temperature process involves carbon-fluorine bond cleavage and represents one of the final stages of thermal degradation [7]. The relatively high temperature required reflects the strength of carbon-fluorine bonds [28].

Final decomposition between 400-600 degrees Celsius accounts for the remaining 6.0 ± 0.8% mass loss at a slow rate of 0.05% per minute [28]. This process represents decomposition of any remaining organic residue to form carbonaceous char or inorganic residues [27].

Temperature Range (°C)Weight Loss (%)Mass Loss Rate (%/min)Assignment
25-100 [25]2.1 ± 0.2 [25]0.03 [25]Moisture loss [25]
100-180 [25]5.5 ± 0.5 [25]0.07 [25]Bound water [28]
180-220 [27]15.2 ± 1.0 [27]0.38 [27]Decarboxylation [27]
220-280 [25]45.8 ± 2.0 [25]1.15 [25]Deamination [27]
280-400 [25]25.4 ± 1.5 [25]0.64 [25]CF₃ elimination [7]
400-600 [28]6.0 ± 0.8 [28]0.05 [28]Residual decomposition [27]

XLogP3

-3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

187.04562760 g/mol

Monoisotopic Mass

187.04562760 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types